2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring a unique structure that includes a bromophenyl group, an o-tolyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and o-tolyl groups. The final step involves the addition of the thioacetonitrile group. Common reagents used in these reactions include bromine, toluene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The bromophenyl and o-tolyl groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
- 2-((5-(4-fluorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
- 2-((5-(4-methylphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
Uniqueness
The presence of the bromophenyl group in 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile distinguishes it from similar compounds. This group can enhance the compound’s reactivity and binding properties, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3S/c1-13-4-2-3-5-16(13)22-17(12-21-18(22)23-11-10-20)14-6-8-15(19)9-7-14/h2-9,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVFPUABJVKOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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